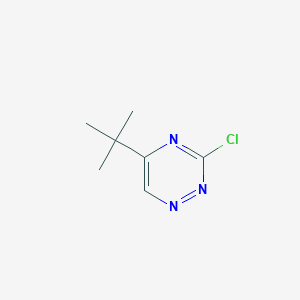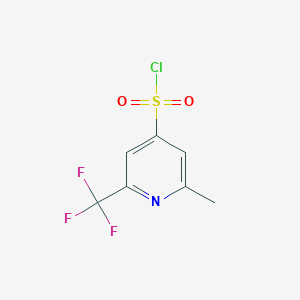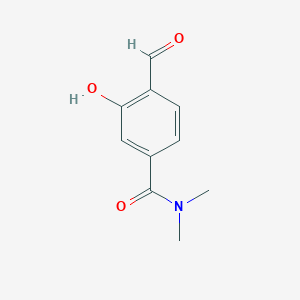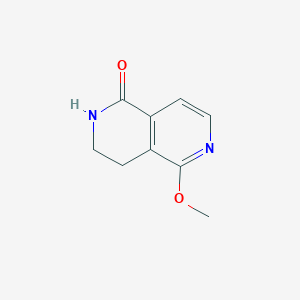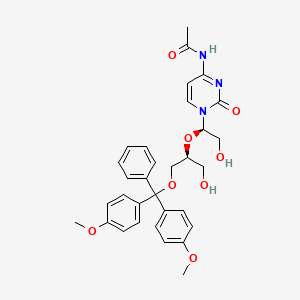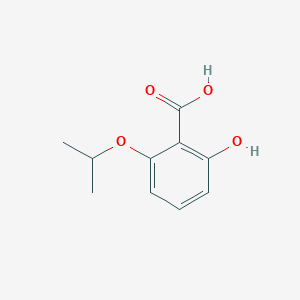
2-Hydroxy-6-(propan-2-yloxy)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-6-(propan-2-yloxy)benzoic acid is a derivative of hydroxybenzoic acid, which belongs to the class of aromatic carboxylic acids This compound is characterized by the presence of a hydroxyl group and a propan-2-yloxy group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-6-(propan-2-yloxy)benzoic acid typically involves the alkylation of 2-hydroxybenzoic acid (salicylic acid) with an appropriate alkylating agent, such as isopropyl bromide, in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent such as acetone or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the purification of the product through recrystallization or chromatography to achieve high purity levels suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Hydroxy-6-(propan-2-yloxy)benzoic acid can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions
Major Products Formed:
- Oxidation of the hydroxyl group can yield ketones or aldehydes.
- Reduction of the carboxylic acid group can produce alcohols.
- Substitution reactions can lead to the formation of various derivatives depending on the substituent introduced .
Applications De Recherche Scientifique
2-Hydroxy-6-(propan-2-yloxy)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals .
Mécanisme D'action
The mechanism of action of 2-Hydroxy-6-(propan-2-yloxy)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxyl groups play a crucial role in its binding to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory and antimicrobial activities .
Comparaison Avec Des Composés Similaires
Salicylic Acid (2-Hydroxybenzoic Acid): Known for its use in acne treatment and as a precursor in the synthesis of aspirin.
p-Hydroxybenzoic Acid: Used as a preservative in cosmetics and pharmaceuticals.
Protocatechuic Acid (3,4-Dihydroxybenzoic Acid): Studied for its antioxidant properties.
Uniqueness: 2-Hydroxy-6-(propan-2-yloxy)benzoic acid is unique due to the presence of the propan-2-yloxy group, which imparts distinct chemical and biological properties compared to its analogs. This structural modification can enhance its solubility, stability, and bioactivity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C10H12O4 |
|---|---|
Poids moléculaire |
196.20 g/mol |
Nom IUPAC |
2-hydroxy-6-propan-2-yloxybenzoic acid |
InChI |
InChI=1S/C10H12O4/c1-6(2)14-8-5-3-4-7(11)9(8)10(12)13/h3-6,11H,1-2H3,(H,12,13) |
Clé InChI |
YRVNPUVEDZDIQU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=CC=CC(=C1C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


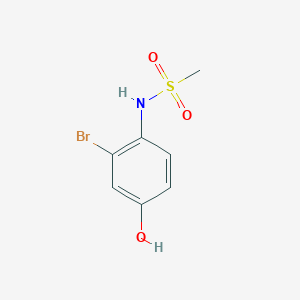
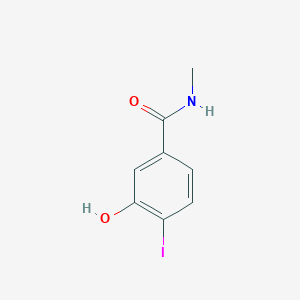
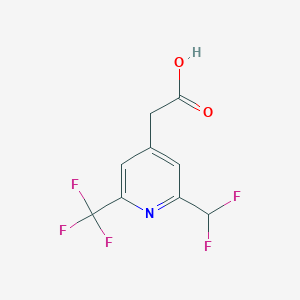
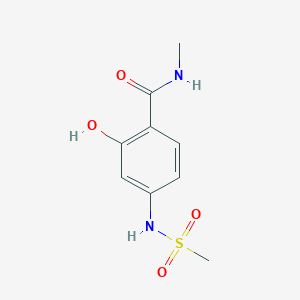
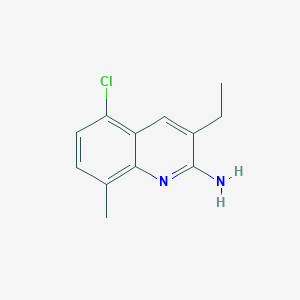
![[6-Amino-4-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14849570.png)
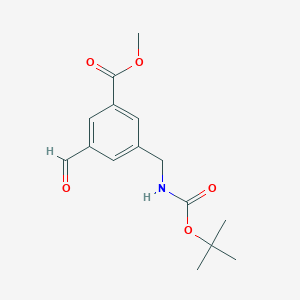
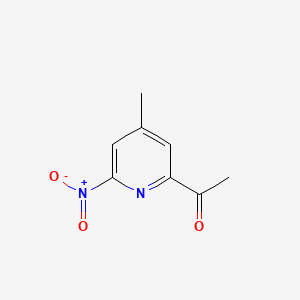
![3-[4-(2-Chloro-6-fluorobenzyloxy)phenyl]acrylic acid](/img/structure/B14849583.png)
